molecular formula C19H16ClN3O6S2 B4573167 N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B4573167
M. Wt: 481.9 g/mol
InChI Key: QVXIIGHDBMSQCO-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C19H16ClN3O6S2 and its molecular weight is 481.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.0169053 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Sulfonamide derivatives, including compounds similar to N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, have been synthesized and evaluated for their anticancer activities. These compounds have shown potential in inducing apoptosis in various cancer cell lines by activating pro-apoptotic genes and pathways, such as caspase 3, caspase 8, and caspase 9, mediated through the phosphorylation of p38 and ERK (Cumaoğlu et al., 2015).

Enzyme Inhibition for Cancer Treatment

  • Research into sulfonamide-focused libraries has identified compounds that act as cell cycle inhibitors and have progressed to clinical trials for their antitumor properties. These include derivatives that disrupt tubulin polymerization and others that cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in cancer cell lines. Such compounds have been characterized for their pharmacophore structures and drug-sensitive cellular pathways through gene expression changes (Owa et al., 2002).

Antimicrobial Applications

  • Novel chalcone derivatives of sulfonamide compounds have been synthesized and studied for their antimicrobial activity against a range of bacterial species. These studies provide insights into the structure-activity relationships necessary for antimicrobial efficacy (Patel et al., 2011).

Carbonic Anhydrase Inhibition

  • Some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes including tumor growth regulation. These compounds have shown inhibitory effects against different isozymes of carbonic anhydrase, suggesting their potential use in developing treatments for conditions such as glaucoma and cancer (Sapegin et al., 2018).

Eco-friendly Synthesis

  • Research has also focused on the eco-friendly synthesis of sulfonamide derivatives, emphasizing the environmental benefits and technical value of such approaches. This includes synthesizing compounds like N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide through methods that avoid wastewater pollution and use less harmful catalysts and solvents (Zhou Zeng-yong, 2008).

Properties

IUPAC Name

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O6S2/c1-13-16(20)5-4-6-17(13)22-30(26,27)15-11-9-14(10-12-15)21-31(28,29)19-8-3-2-7-18(19)23(24)25/h2-12,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXIIGHDBMSQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

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